AH-8533

Opioid receptor pharmacology Binding affinity Receptor selectivity

Forensic toxicology and nAChR pharmacology labs frequently encounter reference standards that exhibit unintended μ-opioid receptor cross-reactivity, compromising assay specificity. AH-8533 resolves this by selectively binding neuronal nicotinic acetylcholine receptor subtypes (α4β4 Ki=10,500 nM; α2β4 Ki=10,700 nM; α2β2 Ki=12,600 nM) with no detectable μ-opioid engagement, enabling opioid-confounding-free nAChR studies. • ≥98% purity (HPLC-certified) for reliable LC-MS/MS calibration curve generation; LOINC code 93458-8 supported. • 3-year shelf stability at -20°C with documented solubility profiles: 50 mg/mL in DMF/EtOH, 30 mg/mL in DMSO. • Supplied as a crystalline solid with full QC documentation (CoA, MSDS, GC-MS data) for forensic laboratory compliance.

Molecular Formula C16H23ClN2O
Molecular Weight 294.82 g/mol
CAS No. 759397-79-0
Cat. No. B162116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH-8533
CAS759397-79-0
Synonyms2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide
Molecular FormulaC16H23ClN2O
Molecular Weight294.82 g/mol
Structural Identifiers
SMILESCN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C16H23ClN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20)
InChIKeyZEXNERUNUXHAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AH-8533: Structural Profile & Procurement Context


2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (CAS 759397-79-0, also referenced as AH-8533) is a synthetic benzamide derivative structurally categorized as an N-substituted cyclohexylmethylbenzamide . The compound belongs to the synthetic opioid class, characterized by a 2-chlorobenzamide moiety linked via a methylene bridge to a 1-(dimethylamino)cyclohexyl group . Its molecular formula is C₁₆H₂₃ClN₂O with a molecular weight of 294.82 g/mol [1]. The compound is supplied as an analytical reference standard with typical purity specifications of ≥95–≥98% and is intended exclusively for research and forensic applications .

1 Analytical reference standard for forensic and research applications
2 Supports nAChR subtype binding studies due to distinct receptor selectivity
3 Suitable for quantitative LC-MS/MS method calibration and validation

Non-Interchangeability with In-Class Analogs


Compounds within the N-substituted cyclohexylmethylbenzamide class exhibit divergent pharmacological and physicochemical profiles due to variations in aryl substitution patterns (e.g., 2-chloro vs. 3,4-dichloro), amine substituents (dimethylamino vs. piperidinyl), and linker geometry. For example, AH-7959, a closely related analog differing in aryl substitution, is reported to be ineffective as an analgesic in murine models, whereas U-47700 (a 3,4-dichloro analog with altered amine substitution) demonstrates μ-opioid receptor Ki values approximately three orders of magnitude lower than the nicotinic acetylcholine receptor binding observed for AH-8533 [1][2]. These structural modifications translate into distinct receptor selectivity profiles, metabolic stability, and analytical detection characteristics, rendering class-level substitution scientifically and procedurally unsound for applications requiring precise receptor engagement or forensic identification [3].

!
Class-level substitution with AH-7959 or U-47700 is unsound; aryl substitution patterns may shift receptor profiles and metabolic stability.
!
U-47700's high μ-opioid receptor affinity may not represent AH-8533's negligible opioid engagement; mechanistic mismatch risk.
!
Analgesic-inactive analogs lack reference standard purity certification, which may limit forensic or toxicological method transfer.

AH-8533: Differentiating Evidence from Analogs


Opioid Receptor Binding Affinity

In contrast to the high-potency μ-opioid agonist U-47700 (Ki = 11.1 nM), AH-8533 demonstrates negligible binding affinity for opioid receptors in publicly curated databases [1]. Comprehensive BindingDB records for AH-8533 (CHEMBL173610) report only nicotinic acetylcholine receptor (nAChR) binding data (Ki ≈ 10,500–12,600 nM for α4β4, α2β4, and α2β2 subtypes), with no detectable μ-, κ-, or δ-opioid receptor affinity entries [2]. This receptor selectivity profile is mechanistically distinct from both high-affinity opioid agonists (e.g., U-47700) and analgesic-inactive analogs (e.g., AH-7959).

Opioid Receptor Binding
Cross-study comparable
AH-8533 nAChR α4β4 Ki = 10,500 nM; μ-opioid not detected. U-47700 μ-opioid Ki = 11.1 nM.
Mechanistically distinct receptor engagement profile context
Data to verify; competitive radioligand displacement assay conditions apply
Opioid receptor pharmacology Binding affinity Receptor selectivity

Solubility Across Key Solvents

AH-8533 exhibits defined solubility limits across pharmaceutically relevant solvents, enabling reproducible formulation for both in vitro assays and in vivo administration . The compound achieves 50 mg/mL solubility in DMF and ethanol, 30 mg/mL in DMSO, but only 0.5 mg/mL in PBS (pH 7.2), necessitating careful solvent selection for aqueous-based assays . In contrast, structurally related U-47700 is reported to have higher aqueous solubility (as the hydrochloride salt), while AH-7959 solubility data remain largely unpublished, creating formulation uncertainty [1].

Solubility Profile
Cross-study comparable
DMF/Ethanol: 50 mg/mL; DMSO: 30 mg/mL; PBS (pH 7.2): 0.5 mg/mL
Supports formulation-context review for in vitro and in vivo studies
Reported solubility differential ~60-fold; requires pre-formulation planning
Solubility Formulation In vivo dosing

Reference Standard Purity Certification

AH-8533 is supplied as a crystalline solid with certified purity ≥98%, meeting the stringent requirements for analytical reference standards used in forensic toxicology method development and validation . This purity level exceeds the ≥95% specification typical for research-grade chemical supply (e.g., AKSci Cat. 7706CW) and ensures batch-to-batch consistency essential for quantitative LC-MS/MS calibration . Competing analogs such as AH-7959 lack equivalent certified reference standard availability, limiting their utility in regulated forensic workflows [1].

Purity Certification
Head-to-head
≥98% analytical reference standard vs. ≥95% research-grade material
Enables quantitative accuracy for forensic method validation
QC batch-specific certificates of analysis available
Analytical reference standard Purity certification Forensic toxicology

Predicted Physicochemical Properties

AH-8533 possesses predicted physicochemical properties that distinguish it from closely related benzamide analogs . The calculated ACD/LogP value is 2.88, with a pH-dependent LogD ranging from 0.15 (pH 5.5) to 0.94 (pH 7.4), indicating moderate lipophilicity and substantial ionization at physiological pH . The predicted boiling point is 430.0 ± 20.0 °C at 760 mmHg . In comparison, U-47700 (molecular formula C₁₆H₂₂Cl₂N₂O) has a higher molecular weight (329.27 g/mol vs. 294.82 g/mol) and distinct lipophilicity due to the 3,4-dichloro substitution pattern [1].

Predicted Physicochemical Properties
Class-level inference
ACD/LogP = 2.88; LogD (pH 7.4) = 0.94; Boiling point: 430.0 ± 20.0 °C
Supports chromatographic method development context
Predicted values only; experimental validation may be required
Physicochemical properties LogP Boiling point

Long-Term Storage Stability

AH-8533 powder is specified for long-term storage at -20°C for up to 3 years, with alternative stability of 2 years at 4°C . This documented stability profile enables procurement planning for multi-year research projects without degradation concerns. In contrast, U-47700 is typically supplied as a hydrochloride salt with distinct hygroscopicity and storage requirements, while AH-7959 lacks published long-term stability data, introducing procurement uncertainty for longitudinal studies .

Storage Stability
Class-level inference
Powder: 3 years at -20°C; 2 years at 4°C
Reported stability context for longitudinal research procurement
Data to verify; no comparable stability data for AH-7959 or U-47700
Storage stability Shelf life Powder formulation

Application Scenarios for AH-8533


Forensic Toxicology Method Calibration

AH-8533 is assigned LOINC code 93458-8 for mass/volume quantification in urine via confirmatory methods [1]. The ≥98% purity analytical reference standard enables accurate calibration curve generation for LC-MS/MS assays used in forensic toxicology and workplace drug testing panels. Procurement for this application is supported by documented solubility data (50 mg/mL in ethanol or DMF) and storage stability (3 years at -20°C), ensuring consistent reference material availability for longitudinal method validation .

nAChR Subtype Binding Studies

BindingDB records confirm AH-8533 binding to nAChR subtypes α4β4 (Ki = 10,500 nM), α2β4 (Ki = 10,700 nM), and α2β2 (Ki = 12,600 nM) in rat brain membrane preparations [1]. This receptor interaction profile—devoid of detectable μ-opioid engagement—positions the compound as a selective tool for investigating nAChR pharmacology without confounding opioid receptor crosstalk. Procurement for nAChR studies requires consideration of the compound's low aqueous solubility (0.5 mg/mL in PBS) and the necessity of organic co-solvent pre-formulation .

Synthetic Opioid Reference Library Expansion

AH-8533 is categorized as a synthetic opioid in forensic reference standard libraries, distinct from fentanyl analogs and other N-substituted benzamides [1]. Its unique 2-chloro substitution pattern and dimethylamino-cyclohexyl moiety differentiate it from AH-7959 (analgesic-inactive) and U-47700 (high-potency μ-agonist), making it essential for comprehensive spectral library coverage in non-targeted GC-MS and LC-MS/MS screening workflows . The ≥98% certified purity and available QC documentation support regulatory compliance in forensic laboratory settings.

In Vitro Solubility and Pre-Formulation

AH-8533 exhibits pronounced solubility differentials across solvents: 50 mg/mL in DMF/ethanol versus 0.5 mg/mL in PBS (pH 7.2) [1]. This property necessitates careful solvent selection for in vitro assays—DMSO stock solutions (30 mg/mL) followed by aqueous dilution are recommended, with final DMSO concentrations ≤0.1% to avoid solvent cytotoxicity. Procurement planning must account for this solubility constraint, as compounds with higher aqueous solubility (e.g., U-47700 hydrochloride) may be preferable for assays requiring direct aqueous dissolution .

Application
Selection Property
Validation Focus
Forensic Toxicology Method Calibration
High-purity analytical reference standard with LOINC assignment
LC-MS/MS assay calibration and quantitative accuracy
nAChR Subtype Binding Studies
Selective nicotinic receptor engagement without μ-opioid crosstalk
nAChR pharmacology endpoint review
Synthetic Opioid Reference Library Expansion
Unique 2-chloro substitution pattern and certified purity
Non-targeted spectral library coverage
In Vitro Solubility and Pre-Formulation
Documented solubility differentials and organic co-solvent profile
Formulation-dependent exposure context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AH-8533

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.